molecular formula C17H19N3 B2816641 1-butyl-N-phenyl-1H-benzimidazol-2-amine CAS No. 630091-65-5

1-butyl-N-phenyl-1H-benzimidazol-2-amine

Cat. No. B2816641
CAS RN: 630091-65-5
M. Wt: 265.36
InChI Key: RRKDBOSSTWPQFA-UHFFFAOYSA-N
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Description

“1-butyl-N-phenyl-1H-benzimidazol-2-amine” is a heterocyclic compound. It is a benzimidazole derivative with the molecular formula C17H19N3 . The benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .


Molecular Structure Analysis

The molecular structure of “1-butyl-N-phenyl-1H-benzimidazol-2-amine” consists of a benzimidazole core with a butyl group and a phenyl group attached . The benzimidazole core is planar, which is a common characteristic of benzimidazole derivatives .

Future Directions

Benzimidazole derivatives continue to be a moiety of choice in medicinal chemistry due to their diverse biological applications . Future research may focus on exploring the therapeutic potential of “1-butyl-N-phenyl-1H-benzimidazol-2-amine” and other benzimidazole derivatives in various medical fields.

Mechanism of Action

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit a broad range of biological activities . They have been found to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) can cause a significant increase in biological activity, while the presence of electron-withdrawing groups (–NO 2, –CF 3) can decrease the ability of inhibition .

Biochemical Pathways

Benzimidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The solubility of benzimidazole derivatives in organic solvents is crucial for the preparation of inks toward inkjet printing technology , which might suggest a potential impact on bioavailability.

Result of Action

Benzimidazole derivatives have been reported to exhibit a broad range of biological activities , suggesting that they may have various molecular and cellular effects.

Action Environment

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents , suggesting that the synthesis environment may influence the properties of the compound.

properties

IUPAC Name

1-butyl-N-phenylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-2-3-13-20-16-12-8-7-11-15(16)19-17(20)18-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKDBOSSTWPQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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